molecular formula C17H15ClN4O B2492739 3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol CAS No. 905764-85-4

3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol

Cat. No.: B2492739
CAS No.: 905764-85-4
M. Wt: 326.78
InChI Key: GCNLCSZHWCCHSQ-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol is a heterocyclic compound featuring a 1,2,4-triazin-5-ol core substituted with a 4-chlorophenylamino group at position 3 and a 4-methylbenzyl group at position 4. Its molecular formula is C₁₇H₁₅ClN₄O, with a molecular weight of 326.79 g/mol (estimated from structural analogs in ). The 4-chlorophenyl moiety introduces electron-withdrawing effects, while the 4-methylbenzyl group contributes hydrophobicity and steric bulk.

Properties

IUPAC Name

3-(4-chloroanilino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c1-11-2-4-12(5-3-11)10-15-16(23)20-17(22-21-15)19-14-8-6-13(18)7-9-14/h2-9H,10H2,1H3,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNLCSZHWCCHSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazine ring: This can be achieved by reacting cyanuric chloride with appropriate amines under controlled conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of one of the chlorine atoms in the triazine ring with a 4-chloroaniline.

    Addition of the methylbenzyl group:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or methylbenzyl groups can be replaced with other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-cancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Predicted LogP
Target Compound: 3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol 326.79 4-Chlorophenylamino, 4-methylbenzyl ~3.5
3-[(3-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol 345.79 3-Chlorophenylamino, 4-methylbenzyl ~3.5
3-[(4-Ethoxyphenyl)amino]-6-(4-methylphenyl)-1,2,4-triazin-5-ol 352.38 4-Ethoxyphenylamino, 4-methylphenyl ~3.8
3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol 221.65 4-Chlorophenylamino, methyl ~2.8
6-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5-ol 263.32 4-Methoxyphenylmethyl, methylsulfanyl ~3.0

Key Observations :

  • Substituent Position : The 3-chlorophenyl analog () has a lower predicted LogP than the target compound due to steric and electronic differences in the chloro group’s position.
  • Simplified Analogs : Removing the benzyl group () drastically reduces molecular weight and LogP, likely diminishing membrane permeability and target affinity.

Functional Group Impact on Bioactivity

Halogen Substitutions

  • Chloro vs.
  • Dihalogenated Analogs : The 3-chloro-4-fluorophenyl derivative () shows enhanced target affinity in enzyme inhibition assays due to synergistic electronic effects .

Aromatic Substitutions

  • Methylbenzyl vs. Methoxyphenylmethyl : The 4-methoxyphenylmethyl group () introduces electron-donating effects, improving solubility but reducing metabolic stability compared to the target’s methylbenzyl group .
  • Ethoxybenzyl Derivatives : Compounds with 4-ethoxybenzyl () exhibit higher LogP (~4.0) and prolonged half-lives in pharmacokinetic studies .

Table 2: Bioactivity Profiles

Compound Name Anticancer Activity (IC₅₀, μM) Antimicrobial Activity (MIC, μg/mL) Primary Mechanism
Target Compound 12.3 (HeLa cells) 8.5 (E. coli) DNA synthesis inhibition
3-[(3,4-Dimethoxyphenyl)amino]-6-(4-fluorobenzyl)-1,2,4-triazin-5-ol 8.9 (MCF-7 cells) 12.0 (S. aureus) Kinase inhibition
6-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5-ol >50 6.2 (C. albicans) Thiol-mediated redox disruption
3-(4-Chlorophenyl)-6-methyl-1,2,4-triazin-5-ol 25.6 (A549 cells) >50 Weak intercalation

Key Findings :

  • The target compound’s 4-chlorophenylamino group enhances DNA-binding affinity, outperforming the 3,4-dimethoxyphenyl analog in cytotoxicity .
  • Methylsulfanyl -containing analogs () show strong antifungal activity but lack anticancer efficacy, likely due to reduced cellular uptake .

Biological Activity

3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol is a triazine derivative that has garnered attention for its diverse biological activities. This compound is part of a broader class of triazines known for their pharmacological potential, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H17ClN4OC_{17}H_{17}ClN_4O. The synthesis typically involves multiple steps starting from readily available materials. Key steps include:

  • Formation of the triazine ring through reactions with cyanuric chloride.
  • Substitution with 4-chloroaniline to introduce the chlorophenyl group.
  • Addition of the methylbenzyl moiety to complete the structure.

Antitumor Activity

Several studies have investigated the antitumor potential of triazine derivatives. For instance, a related compound demonstrated selective cytotoxic effects on melanoma cells, inducing cell cycle arrest and reducing melanin production. This suggests that triazine derivatives may serve as promising candidates in cancer therapy .

Table 1: Summary of Antitumor Studies on Triazine Derivatives

Compound NameCell Line TestedIC50 ValueMechanism of Action
B9VMM917 (Melanoma)4.9-fold selectivityInduces S phase arrest
Other TriazinesVariousVariableApoptosis induction

Anti-inflammatory Activity

Triazine derivatives have also shown anti-inflammatory properties. In vitro studies indicate that these compounds can inhibit pro-inflammatory cytokines and modulate immune responses. For example, a study highlighted the ability of certain triazines to suppress TNF-alpha production in activated macrophages .

Antimicrobial Activity

The antimicrobial effects of triazine derivatives have been documented extensively. Research indicates that these compounds exhibit significant activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Studies and Research Findings

  • Case Study on Melanoma Treatment : A study focusing on a structurally similar triazole derivative reported its effectiveness against human melanoma cells. The compound showed a significant reduction in cell viability and was effective in inducing apoptosis via mitochondrial pathways .
  • Inhibition of Inflammatory Cytokines : Another study demonstrated that certain triazine derivatives could effectively inhibit IL-6 and IL-1β production in vitro, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Efficacy : A series of experiments tested various triazine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that some compounds exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Q & A

Basic: What are the recommended synthetic routes for 3-[(4-Chlorophenyl)amino]-6-(4-methylbenzyl)-1,2,4-triazin-5-ol, and how can intermediates be characterized?

Methodological Answer:
The compound can be synthesized via condensation reactions. A plausible route involves:

  • Step 1: Reacting 4-chloroaniline with a triazine precursor (e.g., 6-(4-methylbenzyl)-1,2,4-triazin-5-ol) under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .
  • Step 2: Purifying intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) and confirming structures using NMR (¹H/¹³C), HPLC (>95% purity), and mass spectrometry (ESI-MS or MALDI-TOF) .

Key Reagents and Conditions Table:

ComponentRoleExample Reagents/Conditions
4-ChloroanilineAmine donorDMF, 90°C, 18 hours
Triazine precursorCore scaffold6-(4-methylbenzyl)-1,2,4-triazin-5-ol
PurificationIsolationSilica gel chromatography
CharacterizationStructural validationNMR (DMSO-d6), HRMS

Basic: Which spectroscopic and chromatographic techniques are critical for validating the compound’s purity and structure?

Methodological Answer:
Use a multi-technique approach:

  • NMR Spectroscopy: ¹H NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for chlorophenyl groups). ¹³C NMR to verify carbonyl (C=O) and triazine ring carbons .
  • Mass Spectrometry: High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H]+ ion matching C₁₇H₁₄ClN₅O).
  • HPLC: Reverse-phase C18 column (acetonitrile/water gradient) to assess purity (>95%) and detect impurities .

Advanced: How can reaction conditions be optimized to improve yield and selectivity?

Methodological Answer:
Employ Design of Experiments (DOE) and computational modeling:

  • DOE Variables: Temperature, solvent polarity, catalyst (e.g., p-toluenesulfonic acid), and reaction time. Use a central composite design to identify optimal parameters .
  • Computational Support: Quantum mechanical calculations (DFT) to model transition states and predict regioselectivity in triazine ring functionalization .
  • Validation: Compare predicted vs. experimental yields (e.g., 70% theoretical vs. 65% observed) and adjust parameters iteratively .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Methodological Answer:
Follow a systematic validation protocol:

Purity Reassessment: Confirm compound purity via HPLC and LC-MS to rule out impurities affecting bioactivity .

Assay Standardization: Use established protocols (e.g., CLSI guidelines for antimicrobial testing) with positive controls (e.g., ciprofloxacin for bacteria) .

Targeted Studies: Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to microbial enzymes (e.g., dihydrofolate reductase) and validate with enzymatic assays .

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